1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by its unique structure, which includes a fluorophenyl group, a benzothiazolyl group, and a dihydropyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of the benzothiazolyl group: This can be done through a coupling reaction using benzothiazole derivatives and appropriate coupling agents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or copper, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 1-(4-bromophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 1-(4-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
Uniqueness
1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H17FN4O2S |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C25H17FN4O2S/c1-15-2-11-20-22(14-15)33-25(28-20)16-3-7-18(8-4-16)27-24(32)23-21(31)12-13-30(29-23)19-9-5-17(26)6-10-19/h2-14H,1H3,(H,27,32) |
InChI Key |
QQLCNIBPBNVUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(C=CC4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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